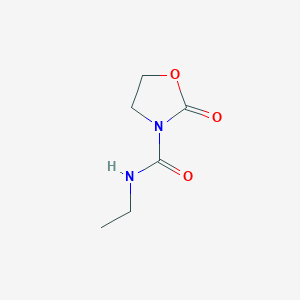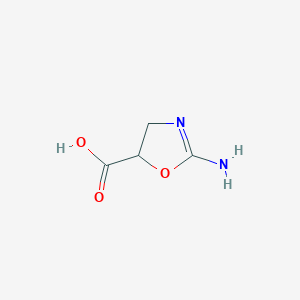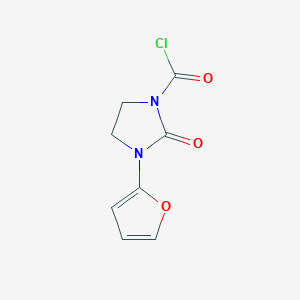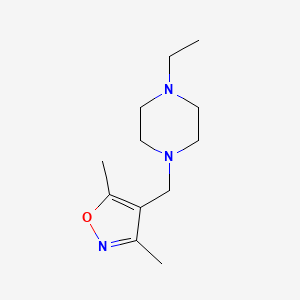
N-Ethyl-2-oxooxazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-oxooxazolidine-3-carboxamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure This compound is part of the oxazolidine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of N-ethylaminoethanol with ethyl chloroformate under basic conditions to form the oxazolidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as zinc chloride, can enhance the reaction rate and selectivity . Additionally, solvent-free conditions or the use of green solvents like ethanol are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-2-oxooxazolidine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-ethyl-2-oxooxazolidine-3-carboxylic acid (oxidation), N-ethyl-2-oxooxazolidine-3-amine (reduction), and various substituted oxazolidines (substitution).
Scientific Research Applications
N-Ethyl-2-oxooxazolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Ethyl-2-oxooxazolidine-3-carboxamide exerts its effects is primarily through its interaction with enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the oxazolidine ring can interact with various molecular targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine: Similar in structure but lacks the carboxamide group.
Oxazoline: Contains a similar ring structure but with different functional groups.
Thiazolidine: Contains sulfur instead of oxygen in the ring.
Uniqueness
N-Ethyl-2-oxooxazolidine-3-carboxamide is unique due to the presence of both the oxazolidine ring and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-ethyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-2-7-5(9)8-3-4-11-6(8)10/h2-4H2,1H3,(H,7,9) |
InChI Key |
YVSQDNRPQNBONW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)



![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)







